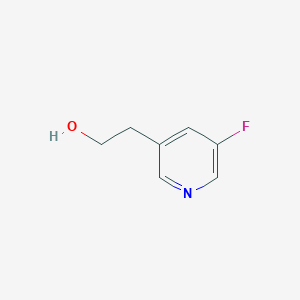

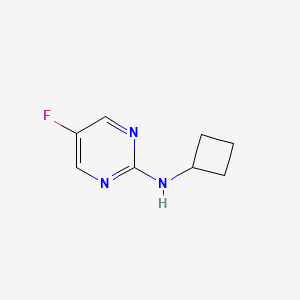

2-(5-Fluoropyridin-3-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Transition Metal-Free Synthesis

A study by Almendros et al. (2018) describes a transition metal-free protocol for synthesizing bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, highlighting the utility of 2-(5-Fluoropyridin-3-yl)ethan-1-ol in creating adducts via direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions. This method is noted for its mild and controllable conditions, facilitating late-stage structural modification of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).

Allylic Alcohols as Radical Allylating Agents

Charrier et al. (2008) explored the use of 2-Fluoropyridyl derivatives of allylic alcohols for the olefination of aldehydes and ketones, presenting an alternative to traditional Wittig reactions. The study shows the potential of these derivatives in synthetic chemistry, especially for creating alkenes with high stereoselectivity (Charrier et al., 2008).

Fluorine-18 Labelled Fluoropyridines for PET Imaging

Carroll et al. (2007) highlighted the application of fluorine-18 labelled fluoropyridines, including derivatives of 2-(5-Fluoropyridin-3-yl)ethan-1-ol, in positron emission tomography (PET) imaging. These compounds, particularly those substituted at the 3-position, offer improved stability and potential for medical diagnostics (Carroll et al., 2007).

Synthesis of 4-Fluoropyridines

Wittmann et al. (2006) presented a novel synthesis pathway for 4-fluoropyridines from 2-fluoroallylic alcohols, demonstrating the versatility of 2-(5-Fluoropyridin-3-yl)ethan-1-ol in creating complex fluorinated heterocycles. This method involves key steps such as Ireland-Claisen and aza-Cope rearrangements, indicating the compound's significance in medicinal chemistry (Wittmann et al., 2006).

Hydrogen Bonding in Liquid Crystallinity

Martinez-Felipe et al. (2016) explored the role of hydrogen bonding in liquid crystallinity using mixtures containing bipyridines and 4-pentoxybenzoic acid. Their findings shed light on the interactions between liquid crystallinity and hydrogen bonding, potentially influencing the design of new liquid crystal materials (Martinez-Felipe et al., 2016).

Propiedades

IUPAC Name |

2-(5-fluoropyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYOXZUNVSOMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-3-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)

![N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2896070.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)